molecular formula C24H30N2O3 B8724622 3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone

Cat. No. B8724622
M. Wt: 394.5 g/mol
InChI Key: CBDXOZDAVRMXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885302

Procedure details

6.5 g of 1-[(3,4-dimethoxyphenyl)methyl]-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium chloride, 300 ml of ethanol and 0.7 g of platinum oxide are introduced into a Parr bottle.
Name
1-[(3,4-dimethoxyphenyl)methyl]-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium chloride
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:12][N+:13]2[CH:18]=[CH:17][C:16]([C:19]([N:21]3[CH2:30][CH2:29][C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[CH2:22]3)=[O:20])=[CH:15][CH:14]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]>[Pt]=O.C(O)C>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([C:19]([N:21]3[CH2:30][CH2:29][C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[CH2:22]3)=[O:20])[CH2:17][CH2:18]2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:0.1|

Inputs

Step One
Name
1-[(3,4-dimethoxyphenyl)methyl]-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium chloride
Quantity
6.5 g
Type
reactant
Smiles
[Cl-].COC=1C=C(C=CC1OC)C[N+]1=CC=C(C=C1)C(=O)N1CC2=CC=CC=C2CC1
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.